![molecular formula C7H7N3 B8670746 pyrrolo[3,2-b]pyridin-1-amine](/img/structure/B8670746.png)
pyrrolo[3,2-b]pyridin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
pyrrolo[3,2-b]pyridin-1-amine: is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-aminopyridine derivatives with suitable electrophiles can yield pyrrolo[3,2-b]pyridin-1-amine.
Cross-Coupling Reactions: Another method involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyrrole is coupled with a halogenated pyridine derivative.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions:
Oxidation: pyrrolo[3,2-b]pyridin-1-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, to form N-oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce any nitro or carbonyl groups present.
Substitution: This compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present on the pyrrole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, boronic acids, palladium catalysts.
Major Products:
N-oxides: from oxidation.
Amines: from reduction.
Substituted derivatives: from substitution reactions.
科学的研究の応用
Chemistry:
Catalysis: pyrrolo[3,2-b]pyridin-1-amine derivatives are used as ligands in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit enzymes, making it a candidate for drug development.
Medicine:
Anticancer Agents: Some derivatives have shown promising activity against cancer cell lines, making them potential candidates for anticancer drugs.
Antimicrobial Agents: The compound has also been explored for its antimicrobial properties.
Industry:
Material Science: this compound derivatives are used in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of pyrrolo[3,2-b]pyridin-1-amine often involves the inhibition of specific enzymes or receptors. For example, some derivatives inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival. By binding to these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
類似化合物との比較
- Pyrrolo[2,3-b]pyridine
- Pyrrolo[1,2-a]pyrazine
- Pyrrolo[2,3-d]pyrimidine
Comparison:
- pyrrolo[3,2-b]pyridin-1-amine is unique due to its specific ring fusion and the position of the amine group, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.
- Pyrrolo[2,3-b]pyridine and Pyrrolo[1,2-a]pyrazine have different ring fusion patterns, which can lead to different electronic properties and biological activities.
- Pyrrolo[2,3-d]pyrimidine has a different nitrogen placement in the ring system, which can affect its interaction with biological targets.
特性
分子式 |
C7H7N3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
pyrrolo[3,2-b]pyridin-1-amine |
InChI |
InChI=1S/C7H7N3/c8-10-5-3-6-7(10)2-1-4-9-6/h1-5H,8H2 |
InChIキー |
NFTUGBUZNRPHFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2N)N=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
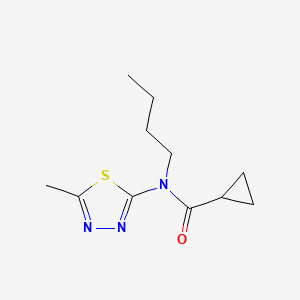

![Acetamide, 2-chloro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B8670708.png)

![1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B8670729.png)
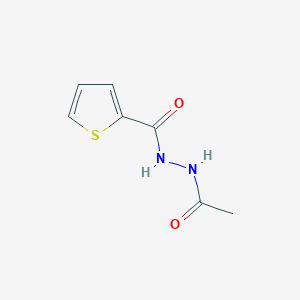
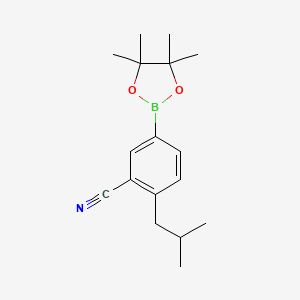

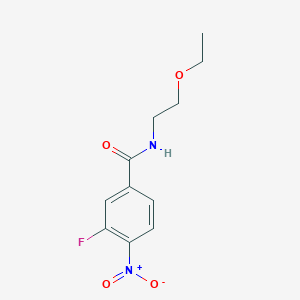
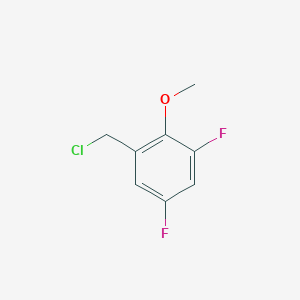

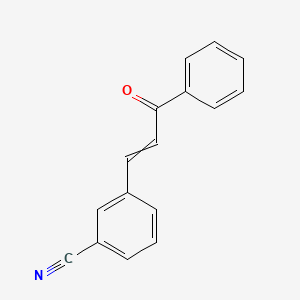
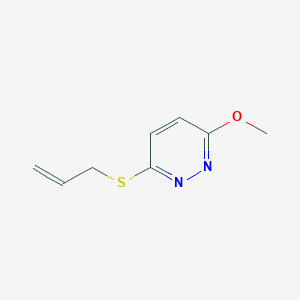
![4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B8670786.png)
